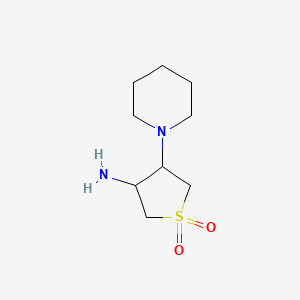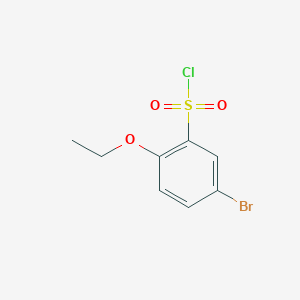![molecular formula C9H10F3N3O2 B1274064 5-甲基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 436088-42-5](/img/structure/B1274064.png)
5-甲基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10F3N3O2 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
MTPCA 在蛋白质组学中用于研究蛋白质相互作用和功能。 其结构特异性有助于识别和定量蛋白质,尤其是在用荧光标记标记或用作反应探针时 .
药物发现
在药物发现领域,MTPCA 作为一种潜在的构建模块,用于创建新型药物化合物。 其三氟甲基基团对提高治疗候选物的生物利用度和代谢稳定性特别有价值 .
神经学研究
MTPCA 在神经学研究中具有应用,特别是在合成能够穿过血脑屏障的化合物方面。 这种特性对于开发中枢神经系统疾病的治疗方法至关重要 .
抗疟疾药物
研究表明,MTPCA 的衍生物作为抗疟疾药物显示出希望。 该化合物干扰疟疾寄生虫(恶性疟原虫)生命周期的能力引起了人们的极大兴趣 .
癌症治疗
在癌症治疗中,MTPCA 衍生物正在被探索其作为激酶抑制剂的潜力,激酶抑制剂在细胞生长和存活途径的调节中起作用,使其成为癌症治疗的目标 .
农业化学
该化合物的独特结构使其在农业化学中用作开发新型杀虫剂或除草剂的前体,为有效控制作物病虫害提供了一种途径 .
材料科学
在材料科学中,MTPCA 可以参与合成具有特定性能的新型聚合物或涂层,例如提高抗降解性或改善热稳定性 .
分析化学
作用机制
Target of Action
The primary targets of the compound “5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid” are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in tfmp derivatives contributes to their biological activities . The fluorine atom and the pyridine moiety in these compounds have unique characteristics that can influence their interaction with biological targets .
Biochemical Pathways
Tfmp derivatives are known to have applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in tfmp derivatives can influence their pharmacokinetic properties . The unique physicochemical properties of the fluorine atom can affect the bioavailability of these compounds .
Result of Action
Tfmp derivatives are known to have biological activities in the agrochemical and pharmaceutical industries . These activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
生化分析
Biochemical Properties
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it exhibits inhibitory activity against checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in cancer cell lines, such as HeLa cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting cell death.
Molecular Mechanism
At the molecular level, 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For example, its interaction with CDKs results in the inhibition of kinase activity, preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, the compound’s binding to Chk1 and BRAF kinase disrupts their signaling pathways, leading to impaired DNA damage response and cell proliferation . These molecular interactions underscore the compound’s potential as a multi-targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells . These findings suggest that the compound’s stability and long-term effects are crucial considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions . These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in target tissues, such as tumors . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of cells . It interacts with specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGRSXDCXFADGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420874 |
Source


|
| Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-42-5 |
Source


|
| Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)


![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)